molecular formula C16H12F7O3P B3931106 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate CAS No. 496032-46-3

2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate

Cat. No.: B3931106
CAS No.: 496032-46-3
M. Wt: 416.23 g/mol
InChI Key: WQPHWZFYAVBLJS-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate: is a fluorinated organophosphorus compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate typically involves the reaction of heptafluorobutyl alcohol with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process requires careful control of temperature and the addition of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate involves its interaction with molecular targets through its fluorinated and phosphonate groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in drug delivery, the compound’s stability and resistance to degradation allow it to effectively transport active pharmaceutical ingredients to target sites .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate is unique due to its combination of fluorinated and phosphonate groups, which provide a distinct set of chemical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

(2,2,3,3,4,4,4-heptafluoro-1-phenylbutoxy)-phenylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F7O3P/c17-14(18,15(19,20)16(21,22)23)13(11-7-3-1-4-8-11)26-27(24,25)12-9-5-2-6-10-12/h1-10,13H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPHWZFYAVBLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F7O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896719
Record name 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl hydrogen phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496032-46-3
Record name 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl hydrogen phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate
Reactant of Route 2
Reactant of Route 2
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate
Reactant of Route 3
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate
Reactant of Route 4
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate
Reactant of Route 5
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate
Reactant of Route 6
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate

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